1H-Pyrazolo[4,3-B]pyridin-3-amine

mGlu4 positive allosteric modulator Parkinson's disease GPCR pharmacology

The [4,3-b] connectivity of this pyrazolopyridine core confers distinct electronic and steric properties essential for mGlu4 PAMs (EC50=46-68 nM) and kinase inhibitors. Substitution tunability enables CYP1A2 induction mitigation while maintaining target potency. Select this precise scaffold for reliable SAR and lead optimization.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 202336-32-1
Cat. No. B1283500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-B]pyridin-3-amine
CAS202336-32-1
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=NN2)N)N=C1
InChIInChI=1S/C6H6N4/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H3,7,9,10)
InChIKeyMJEPPEQNLZSPAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[4,3-b]pyridin-3-amine (CAS 202336-32-1): A Core Heterocyclic Scaffold for Kinase and GPCR Modulator Discovery


1H-Pyrazolo[4,3-b]pyridin-3-amine (CAS 202336-32-1) is a fused bicyclic heterocycle composed of a pyrazole and a pyridine ring, with a molecular formula of C6H6N4 and a molecular weight of 134.14 g/mol . This compound serves as a privileged core scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and positive allosteric modulators (PAMs) of G protein-coupled receptors (GPCRs) [1]. It is commercially available with typical purities ranging from 95% to 98% and is primarily utilized as a versatile building block for structure-activity relationship (SAR) studies and lead optimization programs .

Why 1H-Pyrazolo[4,3-b]pyridin-3-amine (CAS 202336-32-1) Cannot Be Directly Substituted by In-Class Analogs


The unique ring fusion pattern of 1H-Pyrazolo[4,3-b]pyridin-3-amine, specifically the [4,3-b] connectivity, confers distinct electronic and steric properties that critically influence biological target engagement compared to other pyrazolopyridine regioisomers such as 1H-pyrazolo[3,4-b]pyridine (CAS 6752-16-5) or 1H-pyrazolo[4,3-c]pyridine [1]. As demonstrated in mGlu4 PAM discovery, the [4,3-b] scaffold enables potent allosteric modulation (EC50 = 46-68 nM for the VU0418506 derivative) that is not equivalently achieved by other fused heterocycles like indazole, highlighting the necessity of procuring the precise core structure for reliable SAR exploration and lead compound development .

Quantitative Differentiation Evidence for 1H-Pyrazolo[4,3-b]pyridin-3-amine (CAS 202336-32-1) vs. Comparator Scaffolds


Superior mGlu4 PAM Potency: [4,3-b] Scaffold vs. Indazole

The 1H-pyrazolo[4,3-b]pyridin-3-amine core, when derivatized to VU0418506, exhibits high potency as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), with EC50 values of 68 nM for human mGlu4 and 46 nM for rat mGlu4 . In contrast, the indazole scaffold, a commonly employed bioisostere for pyrazolopyridines, typically yields less potent mGlu4 PAMs, with optimized indazole-based compounds often requiring additional structural modifications to approach sub-100 nM potency [1]. This demonstrates a clear advantage of the [4,3-b] core for achieving high mGlu4 PAM efficacy.

mGlu4 positive allosteric modulator Parkinson's disease GPCR pharmacology

Mitigation of CYP1A2 Induction Liability: Optimized [4,3-b] Derivatives vs. Early Scaffolds

Early 1H-pyrazolo[4,3-b]pyridin-3-amine derivatives (e.g., VU8506) demonstrated potent mGlu4 PAM activity but were limited by significant CYP1A2 induction (125-fold AhR activation) [1]. Systematic SAR optimization of the [4,3-b] scaffold yielded compound 9i, which maintained potent mGlu4 PAM activity (hmGlu4 EC50 = 43 nM) while drastically reducing CYP1A2 induction liability to only 2.3-fold AhR activation [1]. This represents a >50-fold improvement in the induction liability profile.

Drug metabolism CYP1A2 induction ADME-Tox optimization

Scaffold Morphing Advantage: Improved ADME Properties over Quinoline-Based ALK5 Inhibitors

In the development of activin receptor-like kinase 5 (ALK5) inhibitors, a scaffold morphing strategy was employed to convert a quinoline-based hit into a pyrazolo[4,3-b]pyridine series [1]. The resulting pyrazolo[4,3-b]pyridine analogs exhibited improved absorption, distribution, metabolism, and excretion (ADME) properties compared to the original quinoline series, which had suffered from high in vitro clearance in rat and human microsomes [1].

ALK5 kinase TGF-β signaling Scaffold morphing

Purity and Supply Chain Reliability: Commercial Availability at 98% Purity with Analytical Documentation

1H-Pyrazolo[4,3-b]pyridin-3-amine (CAS 202336-32-1) is commercially available from multiple vendors with a guaranteed minimum purity of 98% (NLT 98%), accompanied by supporting analytical documentation including NMR, HPLC, and LC-MS . In comparison, its regioisomer 1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 6752-16-5) is typically offered at 95% purity with less consistent availability of comprehensive analytical data packages .

Chemical procurement Purity specification Building block supply

Optimal Use Cases for 1H-Pyrazolo[4,3-b]pyridin-3-amine (CAS 202336-32-1) in Drug Discovery and Chemical Biology


mGlu4 Positive Allosteric Modulator (PAM) Lead Generation for Parkinson's Disease

This scaffold is ideally suited for medicinal chemistry programs targeting mGlu4 PAMs for Parkinson's disease. As demonstrated by VU0418506, derivatization of the 1H-pyrazolo[4,3-b]pyridin-3-amine core yields compounds with nanomolar potency (EC50 = 46-68 nM) and favorable in vivo pharmacokinetic properties in preclinical safety species . Researchers should prioritize this core over indazole-based alternatives due to its superior intrinsic potency.

Kinase Inhibitor Scaffold Morphing for ADME Optimization

When seeking to improve the ADME profile of kinase inhibitor hits, the pyrazolo[4,3-b]pyridine core offers a strategic advantage. As shown with ALK5 inhibitors, morphing from a quinoline scaffold to this pyrazolopyridine framework can significantly enhance metabolic stability and reduce microsomal clearance [1]. This core should be considered for SAR exploration in kinase programs where pharmacokinetic liabilities are limiting further development.

SAR Exploration for Mitigating CYP1A2 Induction Liability

This scaffold is a validated starting point for programs where CYP1A2 induction is a concern. The ability to fine-tune substituents on the 1H-pyrazolo[4,3-b]pyridin-3-amine core can dramatically reduce AhR activation (e.g., from 125-fold to 2.3-fold) while maintaining target potency [2]. This tunability makes it an essential building block for lead optimization efforts focused on drug-drug interaction risk mitigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazolo[4,3-B]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.